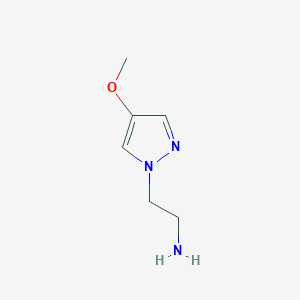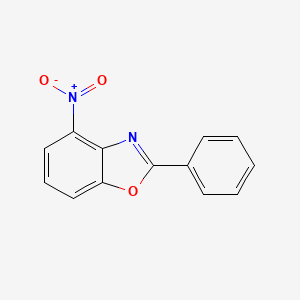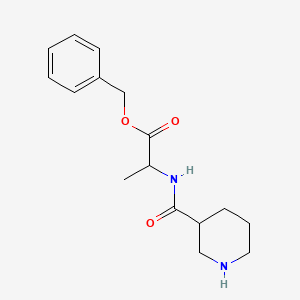![molecular formula C20H16O3 B1405176 4-[(3-Phenylphenoxy)methyl]benzoic acid CAS No. 149288-67-5](/img/structure/B1405176.png)
4-[(3-Phenylphenoxy)methyl]benzoic acid
Overview
Description
4-[(3-Phenylphenoxy)methyl]benzoic acid, also known as 4-PPB, is a synthetic organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of benzoic acid, a naturally occurring carboxylic acid found in many plants, and is also known as an aromatic phenoxy acid. 4-PPB has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential use as a drug delivery system and for its ability to act as a prodrug for other therapeutic agents.
Scientific Research Applications
1. Liquid Crystal Research
4-[(3-Phenylphenoxy)methyl]benzoic acid is used in the synthesis of liquid crystal intermediates. Research by Dou Qing (2000) highlights its role in creating ferroelectric and antiferroelectric liquid crystals, crucial for advanced display technologies.
2. Antioxidant Activity in Marine-derived Fungi
Compounds structurally similar to 4-[(3-Phenylphenoxy)methyl]benzoic acid, isolated from marine-derived fungus Aspergillus carneus, have demonstrated strong antioxidant activities. Studies by Lan-lan Xu et al. (2017) and P. He et al. (2015) contribute to understanding its potential in pharmacological research.
3. Non-Covalent Interactions and Bioactivity Predictions
The compound's derivatives are analyzed for their structural motifs and non-covalent interactions, which influence their biological activities. Research by J. Dinesh (2013) suggests its importance in drug design and development, especially for bioactivity predictions.
4. Binding to Serum Albumin
Research into the binding affinity of phenolic acids and derivatives to bovine serum albumin, as conducted by Sujing Yuan et al. (2019), provides insights into its potential pharmacokinetics and interactions within biological systems.
5. Antimicrobial and Cytotoxicity Studies
Derivatives of 4-[(3-Phenylphenoxy)methyl]benzoic acid are used in synthesizing metal complexes with antimicrobial and cytotoxic properties. This is evidenced by research from S. Karabasannavar et al. (2017) who explored its applications in medicinal chemistry.
properties
IUPAC Name |
4-[(3-phenylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)17-11-9-15(10-12-17)14-23-19-8-4-7-18(13-19)16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJCYNPASIVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Phenylphenoxy)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole](/img/structure/B1405104.png)




![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)
